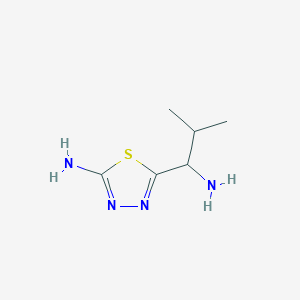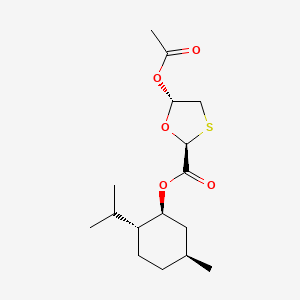
Ácido glicocólico 3-O-β-glucurónido sal disódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt is a bile acid derivative with the molecular formula C32H52NNaO12 and a molecular weight of 665.75 g/mol . It is a conjugate of glycocholic acid and glucuronic acid, forming a disodium salt. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying bile acid metabolism.
Biology: Investigated for its role in cellular signaling and as a biomarker for liver function.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as an additive in certain industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the conjugation of glycocholic acid with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to glycocholic acid . The reaction conditions usually include a pH of 7.5 and a temperature of 35°C .
Industrial Production Methods
Industrial production of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt may involve multienzyme cascade reactions. These reactions utilize glycosyltransferases and other enzymes to efficiently produce the compound from glycocholic acid and UDP-glucuronic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the molecule.
Reduction: Reduction reactions can affect the carboxyl groups.
Substitution: Substitution reactions can occur at the glucuronic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, while substitution reactions may produce alkylated derivatives.
Mecanismo De Acción
The mechanism of action of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates various signaling pathways, including those involved in lipid metabolism and inflammation . The compound’s effects are mediated through its binding to specific molecular targets, such as the farnesoid X receptor (FXR) and the bile acid transporter ASBT .
Comparación Con Compuestos Similares
Similar Compounds
Glycodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Similar in structure but differs in the hydroxylation pattern.
Glycochenodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Another bile acid derivative with distinct biological activities.
Deoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Lacks the glycine conjugation present in Glycocholic Acid 3-O-β-Glucuronide Disodium Salt.
Uniqueness
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt is unique due to its specific conjugation of glycocholic acid with glucuronic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
75672-42-3 |
|---|---|
Fórmula molecular |
C₃₃H₅₁NNa₂O₁₂ |
Peso molecular |
699.74 |
Sinónimos |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)


